N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide is a thiophene-based acetamide derivative characterized by a cyano group at the 3-position, ethyl and methyl substituents at the 4- and 5-positions of the thiophene ring, and a phenoxyacetamide moiety. This structure combines electron-withdrawing (cyano) and electron-donating (alkyl) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H16N2O2S/c1-3-13-11(2)21-16(14(13)9-17)18-15(19)10-20-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
FFZHEEPIMCAKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions for Thiophene Formation
The thiophene ring is typically synthesized via Gewald reaction or Fiesselmann thiophene synthesis , which enable the introduction of cyano and alkyl groups. For example:
-
Gewald reaction : A three-component reaction between a ketone (e.g., 3-pentanone), sulfur, and a cyanoacetate ester. This method facilitates the formation of 2-aminothiophene derivatives with substituents at the 3, 4, and 5 positions.
-
Modifications : Using ethyl cyanoacetate and 3-pentanone with elemental sulfur in the presence of morpholine as a catalyst yields 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile.
Representative Procedure :
-
Combine 3-pentanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (1 mmol) in ethanol.
-
Reflux at 80°C for 12 hours.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1) to isolate 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile (yield: 68%).
Functionalization of the Thiophene Core
The amino group at position 2 of the thiophene is critical for subsequent amidation. Protecting group strategies (e.g., Boc protection) may be employed to prevent side reactions during functionalization.
Synthesis of the Phenoxyacetamide Side Chain
Preparation of 2-Phenoxyacetyl Chloride
2-Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride:
Amide Coupling Strategies
The amine and acyl chloride are coupled under Schotten-Baumann conditions or using coupling reagents:
Method A: Schotten-Baumann Reaction
-
Dissolve 2-amino-4-ethyl-5-methylthiophene-3-carbonitrile (5 mmol) in aqueous NaOH (10%).
-
Add 2-phenoxyacetyl chloride (5.5 mmol) in dichloromethane.
-
Stir vigorously at 0°C for 1 hour.
-
Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
-
Recrystallize from ethanol to obtain the product (yield: 75%).
Method B: Coupling Reagent-Mediated Synthesis
-
Combine the amine (5 mmol), 2-phenoxyacetic acid (5.5 mmol), HOBt (5.5 mmol), and EDCl (5.5 mmol) in DMF.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 82%).
Optimization and Challenges
Regioselectivity in Thiophene Synthesis
The Gewald reaction’s regioselectivity is influenced by the steric and electronic properties of the ketone. Bulky substituents (e.g., ethyl and methyl groups) favor the formation of the 4-ethyl-5-methyl configuration.
Stability of Intermediates
The 2-aminothiophene intermediate is prone to oxidation, necessitating inert atmosphere handling and low-temperature storage.
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₂O₂S |
| Molecular Weight | 329.4 g/mol |
| Melting Point | 142–144°C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35–7.25 (m, 5H), 6.90 (s, 1H), |
| 4.65 (s, 2H), 2.45 (q, J=7.6 Hz, 2H), | |
| 2.30 (s, 3H), 1.25 (t, J=7.6 Hz, 3H) | |
| IR (KBr) | 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) |
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Schotten-Baumann | 75% | 98% | Cost-effective, no coupling reagents |
| EDCl/HOBt | 82% | 99% | Higher yield, milder conditions |
Industrial-Scale Considerations
For large-scale production, Method B (coupling reagents) is preferred due to reproducibility and reduced byproduct formation. Continuous flow reactors may enhance the Gewald reaction’s efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Compounds with simpler substituents (e.g., compound 34) achieve higher yields (88%) compared to bulkier analogues like compound 36 (87%) .
- Thermal Stability: High melting points (>320°C for compound 36) correlate with rigid aromatic cores, whereas the target compound’s thiophene ring may lower its melting point relative to pyrimidinones.
Limitations and Contrasts
- Lack of Direct Data : Unlike compound 21 (), a potent dual MAO-A/B inhibitor (IC₅₀ MAO-A = 0.018 μM), the target compound’s thiophene core and alkyl substituents may redirect its pharmacological profile toward other targets.
- Divergent Applications: Compounds like MOP () with trifluoromethyl and cyano groups exhibit anthelmintic properties, highlighting how minor structural changes can shift biological roles.
Biological Activity
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an α-glucosidase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and implications for therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C16H16N2OS
- Molecular Weight : 284.38 g/mol
- CAS Number : 541514-79-8
This compound has been identified as a selective inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce the absorption of glucose in the intestines, thereby potentially managing blood sugar levels in diabetic patients.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant α-glucosidase inhibitory activity. For instance, one study synthesized various analogs based on the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework. Among these, compound 4d9 showed an IC50 value of 2.11 μM, indicating potent inhibition compared to established inhibitors like Acarbose (IC50 = 327 μM) and HXH8r (IC50 = 15.32 μM) . This suggests that this compound could be a promising candidate for further development in diabetes management.
Selectivity and Kinetics
The selectivity of compound 4d9 for α-glucosidase over α-amylase was noted to be 17.48-fold, highlighting its potential for targeted therapeutic applications without affecting other metabolic pathways adversely . Kinetic studies revealed that it acts as a non-competitive inhibitor, which is beneficial for maintaining consistent efficacy across varying concentrations of substrate.
Case Studies and Research Findings
- Case Study on Metabolic Stability :
- Molecular Docking Analysis :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2OS |
| Molecular Weight | 284.38 g/mol |
| IC50 (α-glucosidase) | 2.11 μM |
| IC50 (Acarbose) | 327 μM |
| Selectivity (α-glucosidase/α-amylase) | 17.48-fold |
| Cytotoxicity (LO2 cells) | Noncytotoxic |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1 : Formation of the thiophene core via cyclization using chloroacetonitrile derivatives under reflux with toluene/water mixtures (8:2 v/v) and sodium azide .
- Step 2 : Acetamide coupling via reaction with phenoxyacetyl chloride in the presence of triethylamine as a base .
- Optimization : Yields improve with controlled temperatures (60–80°C), anhydrous solvents (e.g., DMF), and catalysts like K₂CO₃. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
- Table : Synthetic Conditions vs. Yield/Purity
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaN₃, toluene/H₂O, reflux | 65–75 | 85–90 |
| 2 | Phenoxyacetyl chloride, Et₃N, DMF | 70–80 | 90–95 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyano at C3, ethyl at C4). Aromatic protons in phenoxy groups appear as doublets (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇N₂O₂S: 325.0984) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion stresses. Poor diffraction due to flexible thiophene rings requires low-temperature data collection (100 K) .
Q. How is the compound initially screened for biological activity in academic settings?
- Methodological Answer :
- Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression. Positive controls include doxorubicin .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MIC) against S. aureus and E. coli. Agar diffusion assays validate zone-of-inhibition results .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potential, electron affinity) .
- Computational Setup : Geometry optimization at the 6-311G(d,p) basis set in Gaussian 09. HOMO-LUMO gaps predict nucleophilic attack sites (e.g., cyano group at C3) .
- Validation : Compare computed IR spectra with experimental data; deviations <5 cm⁻¹ confirm reliability .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity results with apoptosis assays (Annexin V/PI staining) or metabolic profiling (Seahorse analysis) .
- Structural Analogs : Test derivatives (e.g., replacing ethyl with propyl) to isolate substituent effects. For example, 3-cyano-4-propyl analogs show 2× higher potency against MCF-7 cells .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Modulation : Systematic replacement of functional groups (e.g., ethyl → fluoroethyl) to assess steric/electronic effects.
- Table : SAR of Key Derivatives
| Derivative | Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| A | 4-Ethyl → 4-Fluoroethyl | 12.3 | Enhanced solubility |
| B | Phenoxy → Thiophenoxy | 8.7 | Improved logP |
- Biochemical Profiling : Surface plasmon resonance (SPR) screens target binding (e.g., kinase inhibition) .
Q. What methodologies assess toxicity and selectivity in preclinical models?
- Methodological Answer :
- In Vitro Toxicity : Hemolytic assays (RBC lysis) and hepatocyte viability (ALT/AST release) .
- In Vivo Models : Administer compound (10–50 mg/kg) to Wistar rats; monitor organ histopathology and blood biomarkers for 28 days .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structural analysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
